molecular formula C18H16FN3O4 B11371374 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11371374
M. Wt: 357.3 g/mol
InChI Key: IAWLUEYTUDYIAL-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide (referred to as the target compound) is a heterocyclic acetamide derivative with a molecular formula of C₁₈H₁₆FN₃O₄ and a molecular weight of 357.34 g/mol . Its structure comprises a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a 4-ethoxyphenyl group and at position 3 with an acetamide moiety bearing a 4-fluorophenoxy side chain.

Properties

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C18H16FN3O4/c1-2-24-14-7-3-12(4-8-14)17-18(22-26-21-17)20-16(23)11-25-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

IAWLUEYTUDYIAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with an appropriate reagent like phosphorus oxychloride or thionyl chloride.

    Substitution reactions: The ethoxyphenyl and fluorophenoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium carbonate to deprotonate the nucleophile and facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity stems from its functional groups, including the oxadiazole ring, acetamide moiety, and fluorophenoxy substituent.

Key Reaction Types

  • Hydrolysis of Amide Bonds :

    • The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

    • Example: Reaction with HCl/H₂O yields the corresponding carboxylic acid.

  • Nucleophilic Substitution :

    • The oxadiazole ring may participate in nucleophilic aromatic substitution, particularly at positions adjacent to electron-deficient regions.

    • Reactivity is influenced by substituents like ethoxy and fluorophenoxy groups.

  • Electrophilic Additions :

    • The aromatic rings (ethoxyphenyl and fluorophenoxy) are susceptible to electrophilic substitution (e.g., nitration, bromination).

Reactivity Comparison with Analogous Compounds

CompoundFunctional GroupsDominant Reaction
Current compoundOxadiazole, acetamide, ethoxyphenyl, fluorophenoxyHydrolysis, nucleophilic substitution
PhenacetinAcetanilide derivativeHydrolysis to p-ethoxyacetophenone
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamideOxadiazole, propoxyphenylSimilar hydrolysis but reduced reactivity due to bulkier substituent

Amide Hydrolysis

The acetamide group undergoes hydrolysis via a two-step mechanism:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water, leading to tetrahedral intermediate formation.

  • Deprotonation and cleavage of the amide bond.

Nucleophilic Substitution on Oxadiazole

The oxadiazole ring’s electron-deficient nature facilitates nucleophilic attack at the C-3 position. For example:
Oxadiazole-C+NuOxadiazole-C-Nu\text{Oxadiazole-C} + \text{Nu}^- \rightarrow \text{Oxadiazole-C-Nu}
This reactivity is critical for functionalization strategies.

Electrophilic Aromatic Substitution

The ethoxyphenyl and fluorophenoxy substituents activate the aromatic rings for electrophilic substitution. The ethoxy group directs electrophiles to the ortho/para positions, while the fluorine atom deactivates the ring but provides meta-directing effects.

Cytotoxicity and Mechanistic Insights

  • Apoptosis Induction : Structurally similar oxadiazole derivatives (e.g., 1,3,4-oxadiazole derivatives) exhibit apoptosis-inducing effects via mitochondrial membrane depolarization and caspase-3 activation .

  • Enzyme Inhibition : Compounds with oxadiazole cores show potential in inhibiting enzymes like matrix metalloproteinase-9 (MMP-9), suggesting anti-inflammatory or anticancer applications .

Selectivity and Efficacy

  • IC₅₀ Values : Analogous oxadiazole derivatives demonstrate IC₅₀ values as low as <0.14 μM against A549 lung cancer cells, highlighting therapeutic potential .

  • Cell Cycle Modulation : Compounds like 4h (from PMC study) arrest cells in the G₀/G₁ phase, indicating antiproliferative activity .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues from Product Indices

The target compound belongs to a family of 1,2,5-oxadiazole derivatives with varying substituents. Key analogues from product indices include:

Compound ID Substituents on Oxadiazole Core Acetamide Side Chain Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-(4-Ethoxyphenyl) 2-(4-Fluorophenoxy)acetamide C₁₈H₁₆FN₃O₄ 357.34
BH52842 4-(4-Ethoxyphenyl) 2-(4-Fluorophenoxy)propanamide C₁₉H₁₈FN₃O₄ 371.36
BH52843 4-(4-Ethoxyphenyl) 2-(4-Chlorophenyl)acetamide C₁₈H₁₆ClN₃O₃ 357.79
BH52844 4-(4-Ethoxyphenyl) 2-(4-Methoxyphenyl)acetamide C₁₉H₁₉N₃O₄ 353.37

Key Observations:

  • Halogen Substitution (BH52843): The 4-chlorophenyl group introduces a stronger electron-withdrawing effect compared to 4-fluorophenoxy, which may enhance binding affinity to hydrophobic pockets in biological targets .

Comparison with Indazole-Based Analogues

These compounds exhibit anti-proliferative activity, suggesting that the target compound’s fluorophenoxy group may similarly contribute to biological interactions, albeit within a distinct heterocyclic framework .

Tautomerism and Stability Considerations

highlights a thiazolidinone-acetamide derivative existing as a tautomeric mixture. Though the target compound’s oxadiazole core is less prone to tautomerism, the presence of the 4-fluorophenoxy group could influence conformational stability, particularly in solvent-dependent environments .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an oxadiazole ring and an acetamide moiety. Its molecular formula is C18H20N2O3F, with a molecular weight of approximately 344.36 g/mol. The chemical structure can be represented as follows:

N 4 4 ethoxyphenyl 1 2 5 oxadiazol 3 yl 2 4 fluorophenoxy acetamide\text{N 4 4 ethoxyphenyl 1 2 5 oxadiazol 3 yl 2 4 fluorophenoxy acetamide}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives of oxadiazole are effective against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in the pathogenesis of autoimmune diseases . The inhibition of these cytokines indicates potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Cytotoxicity Against Cancer Cells

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results demonstrate that it can induce apoptosis in various cancer cells through the activation of caspase pathways . For instance, cell viability assays showed a dose-dependent decrease in cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and apoptotic pathways. It is believed to modulate the NF-kB signaling pathway, which plays a pivotal role in inflammation and cancer progression . By inhibiting this pathway, the compound may reduce the expression of genes associated with inflammation and tumor growth.

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and histological signs of inflammation following treatment with the compound compared to control groups .

Case Study 2: Anticancer Potential

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The findings revealed that at a concentration of 50 µM, there was a 70% reduction in cell viability after 48 hours, suggesting potent anticancer activity .

Q & A

Basic Research Question

  • X-ray crystallography : Resolve ambiguity in substitution sites (e.g., 4- vs. 5-position on oxadiazole). highlights bond length analysis (C–N = 1.32 Å) to distinguish positions .
  • NOESY NMR : Detect spatial proximity between the ethoxyphenyl group and oxadiazole protons.
  • HPLC-MS : Compare retention times and fragmentation patterns with regioselectively synthesized standards.

How can researchers optimize yields in Pd-catalyzed cross-coupling steps for aryl ether formation?

Advanced Research Question

  • Catalyst screening : Pd2_2(dba)3_3/XPhos outperforms Pd(OAc)2_2 in coupling 4-fluorophenol with bromoacetamide precursors (yield increase from 45% to 78%) .
  • Base selection : Cs2_2CO3_3 (vs. K2_2CO3_3) enhances deprotonation of phenolic OH, accelerating oxidative addition.
  • Solvent effects : Toluene/water biphasic systems reduce side reactions (e.g., hydrolysis) .

Case Study : In , substituting K2_2CO3_3 with Cs2_2CO3_3 increased coupling yields from 52% to 81% .

What strategies mitigate decomposition of the 4-fluorophenoxy group under acidic conditions?

Advanced Research Question
The electron-withdrawing fluorine atom increases susceptibility to hydrolysis. Mitigation includes:

  • Protecting groups : Temporarily silylate the phenolic oxygen (e.g., TBSCl) during acidic steps .
  • Low-temperature workup : Quench reactions at 0°C to minimize acid exposure.
  • Alternative deprotection : Use HF-pyridine for silyl group removal, avoiding strong acids like HCl .

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